1-(3-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole-dione core. Its structure includes:
- 7-Chloro: A chlorine atom at position 7, enhancing electron-withdrawing effects and stability.
- 2-(Furan-2-ylmethyl): A furan-containing alkyl substituent at position 2, influencing solubility and π-π stacking interactions.
Properties
Molecular Formula |
C22H13BrClNO4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-(3-bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrClNO4/c23-13-4-1-3-12(9-13)19-18-20(26)16-10-14(24)6-7-17(16)29-21(18)22(27)25(19)11-15-5-2-8-28-15/h1-10,19H,11H2 |
InChI Key |
HPCGCODQABVJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the bromophenyl and furan-2-ylmethyl groups. Common synthetic routes may involve:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the bromophenyl group and the chromeno[2,3-c]pyrrole core.
Cyclization reactions: These are employed to form the chromeno[2,3-c]pyrrole core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, such as the carbonyl groups.
Substitution: This reaction can replace one functional group with another, such as halogen substitution.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Synthetic Methodologies
Recent studies have focused on developing efficient synthetic routes for compounds related to 1-(3-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . A notable method involves a multicomponent reaction that allows for the synthesis of a library of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . This method is characterized by its mild reaction conditions and high yields (up to 86% in some cases) without the need for extensive purification techniques like chromatography .
Table 1: Summary of Synthetic Methods
| Methodology | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Multicomponent synthesis | 43-86 | Room temperature to 40°C | |
| Ionic liquid-catalyzed synthesis | Not specified | Acid ionic liquid |
Biological Activities
Research indicates that compounds in this class exhibit various biological activities. For instance, studies have shown that 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can possess anti-inflammatory and anticancer properties. The presence of bromine and chlorine substituents enhances their pharmacological profile by increasing lipophilicity and modulating biological interactions .
Case Study: Anticancer Activity
A specific investigation into the anticancer properties of related compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This suggests potential therapeutic applications in oncology .
Material Science Applications
In addition to biological applications, derivatives of This compound are being explored for their use in organic electronics. For example, furan-based polymers synthesized from these compounds have shown promise as semiconducting materials in organic field-effect transistors (OFETs). Their unique electronic properties make them suitable candidates for further development in flexible electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations at Position 1 (Aryl Group)
The aryl group at position 1 significantly impacts physicochemical properties. Key analogs include:
Key Observations :
- Electron-withdrawing vs. donating groups : The 3-bromophenyl group (target compound) introduces higher electronegativity and steric demand compared to 3-hydroxyphenyl (electron-donating) in 4{9–5-21} . This may reduce solubility but enhance stability.
- Halogen effects : The 4-fluorophenyl analog () likely exhibits lower molecular weight and increased polarity compared to brominated derivatives .
Substituent Variations at Position 2 (Alkyl/Functional Groups)
The substituent at position 2 modulates steric and electronic profiles:
Key Observations :
- Furan vs. morpholine groups : The furan-2-ylmethyl group (target compound and 4{9–5-21}) may enhance π-conjugation, whereas the morpholinylethyl group () introduces basicity and solubility via the tertiary amine .
- Synthetic flexibility: Vydzhak and Panchishin (2008) demonstrated methods for introducing diverse 2-alkyl/aryl groups, such as phenyl or dimethylaminoethyl, via nucleophilic substitution or condensation .
Substituent Effects at Position 7 (Halogenation)
Chlorine at position 7 is a common feature in this family, but other halogens or substituents may alter reactivity:
Key Observations :
Spectral Features
- IR spectroscopy: The carbonyl stretch (1659–1694 cm⁻¹) is consistent across dihydrochromeno-pyrrole-diones, as seen in 4{9–5-21} .
- <sup>1</sup>H NMR : Aromatic protons in the 3-bromophenyl group would resonate downfield (δ ~7.5–8.0 ppm), comparable to δ 7.59–7.94 ppm in 4{9–5-21} .
Biological Activity
1-(3-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of chromeno[2,3-c]pyrrole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various targets, and potential therapeutic applications.
Molecular Formula : C24H18BrClN2O4
Molecular Weight : 464.3 g/mol
IUPAC Name : this compound
The structure of the compound features a chromeno-pyrrole backbone with a furan substituent and a bromophenyl group, contributing to its unique chemical behavior and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, a series of pyrrole-based compounds showed activity against various bacterial strains, including Mycobacterium tuberculosis. One derivative demonstrated a minimum inhibitory concentration (MIC) of 5 µM against M. tuberculosis H37Ra .
| Compound | Target | MIC (µM) |
|---|---|---|
| Pyrrole Derivative A | Mycobacterium tuberculosis | 5 |
| Pyrrole Derivative B | Pseudomonas putida | 77 |
The compound’s structure suggests that it may also possess similar antimicrobial properties due to the presence of the furan ring and bromophenyl group.
Antioxidant Activity
Chromeno[2,3-c]pyrroles have been reported to exhibit antioxidant activity. In vitro tests demonstrated that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The antioxidant potential is attributed to the electron-rich nature of the furan and pyrrole moieties.
Inhibition of Enzymatic Activity
Preliminary research indicates that certain derivatives from the chromeno[2,3-c]pyrrole family act as inhibitors of key enzymes involved in metabolic pathways. For example, compounds were identified as glucokinase activators and mimetics of glycosaminoglycans . This suggests potential applications in metabolic disorders such as diabetes.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the chromeno[2,3-c]pyrrole structure and tested their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that some derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Case Study 2: Antioxidant Properties
In a controlled study assessing the antioxidant capacity of various chromeno[2,3-c]pyrroles, it was found that these compounds significantly reduced oxidative stress markers in cellular models. The results suggest that these compounds could be further developed for therapeutic applications in oxidative stress-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
